molecular formula C9H13NO3 B8673814 ethyl 3-amino-3-(furan-3-yl)propanoate

ethyl 3-amino-3-(furan-3-yl)propanoate

Cat. No.: B8673814
M. Wt: 183.20 g/mol
InChI Key: GPICNQGICXGSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-(furan-3-yl)propanoate is a furan-functionalized β-amino acid ester derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and crucial chiral building block for the synthesis of enantiomerically pure pharmaceutical agents. β-Amino acids with heteroaryl substituents, such as the furan ring, are recognized for their unique and remarkable biological properties and utility in synthetic chemistry . The furan moiety provides a heteroaromatic scaffold that can be essential for molecular recognition and binding in biologically active compounds. As a β-amino acid ester, this compound is a key precursor in the synthesis of more complex molecules, including potential antibiotics, analgesic tetrapeptide analogues like endomorphin-1, and other pharmacologically significant targets . The ethyl ester group offers a reactive handle for further synthetic modifications, including hydrolysis to the corresponding acid or enzymatic resolution to obtain optically pure enantiomers, which are critical for developing single-enantiomer drugs . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 3-amino-3-(furan-3-yl)propanoate

InChI

InChI=1S/C9H13NO3/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h3-4,6,8H,2,5,10H2,1H3

InChI Key

GPICNQGICXGSGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=COC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl beta-aminofuran-3-propanoate typically involves the reaction of furan derivatives with ethyl propanoate under specific conditions. One common method is the transesterification of beta-keto esters, which involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions . The reaction conditions often include the use of catalysts such as silica or other solid acids to facilitate the transesterification process.

Industrial Production Methods

Industrial production of ethyl beta-aminofuran-3-propanoate may involve large-scale transesterification processes using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a focus in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-amino-3-(furan-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted esters or amines.

Scientific Research Applications

Medicinal Chemistry

Role as a Building Block:
Ethyl 3-amino-3-(furan-3-yl)propanoate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for the development of derivatives with potential therapeutic properties, including antimicrobial and anticancer activities. Research indicates that compounds derived from this compound can interact with specific biological targets, influencing their activity through mechanisms such as hydrogen bonding.

Case Study: Anticancer Properties
A study explored the potential of this compound derivatives as anticancer agents. The derivatives exhibited selective inhibition against cancer cell lines, demonstrating efficacy in reducing cell proliferation. The mechanism was linked to the compound's ability to modulate key signaling pathways involved in tumor growth .

Organic Synthesis

Intermediate in Complex Organic Molecules:
The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its unique furan moiety contributes to the reactivity and versatility required in various organic transformations. This compound can be employed in reactions such as nucleophilic substitutions and cycloadditions, facilitating the formation of diverse chemical entities .

Data Table: Synthetic Routes

Reaction TypeStarting MaterialsProductYield (%)
Nucleophilic SubstitutionThis compound + Alkyl HalideAlkylated Derivative75
CycloadditionThis compound + DieneCyclic Compound85

Material Science

Development of Novel Materials:
In material science, this compound is being investigated for its potential to develop novel materials with unique properties. Its incorporation into polymer matrices has shown promise in enhancing mechanical strength and thermal stability .

Case Study: Polymer Composites
Research demonstrated that incorporating this compound into polymer composites improved their mechanical properties significantly. The resulting materials exhibited enhanced durability and resistance to environmental degradation, making them suitable for various industrial applications.

Biological Research

Enzyme Interaction Studies:
this compound has been utilized in biological research to study enzyme interactions. Its ability to act as a ligand allows researchers to investigate binding affinities and mechanisms of action related to specific enzymes and receptors .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Candida species
AnticancerInhibition of cell proliferation
Enzyme InhibitionModulation of enzyme activity

Mechanism of Action

The mechanism of action of ethyl beta-aminofuran-3-propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in aromatic interactions, affecting the compound’s binding affinity to various receptors and enzymes.

Comparison with Similar Compounds

Structural Analogues: Aryl and Heteroaryl Variants

Ethyl 3-amino-3-(furan-3-yl)propanoate belongs to a broader class of 3-amino-3-arylpropanoate esters. Key structural analogues include:

Ethyl 3-Amino-3-Phenylpropanoate Derivatives
  • Ethyl 3-amino-3-(4-methoxyphenyl)propanoate (C₁₂H₁₇NO₃, MW 223.27): Substitution with a methoxy group enhances electron density on the phenyl ring, increasing solubility in polar solvents. This variant is used in αvβ6 integrin antagonist synthesis for pulmonary fibrosis treatment .
  • Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate (C₁₁H₁₃NO₂FBr, MW 290.13): Halogen substituents improve metabolic stability and binding affinity in drug candidates .
Heterocyclic Analogues
  • This compound is less polar than the furan variant due to thiophene’s lower electronegativity .
  • Ethyl 3-amino-3-(3-pyridyl)propanoate: The pyridine ring introduces basicity, enabling protonation at physiological pH, which enhances water solubility and bioavailability .
Alkoxy-Substituted Derivatives
  • Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride (C₁₃H₂₀ClNO₂, MW 257.75): Alkoxy chains extend lipophilicity, favoring blood-brain barrier penetration. Marketed as a pharmaceutical intermediate by Biosynce Pharmatech .

Physicochemical Properties

Compound Molecular Formula MW logP<sup>a</sup> Solubility (H₂O) Key Features
This compound C₉H₁₃NO₃ 199.21 1.2 Moderate High polarity due to furan O; prone to dimerization
Ethyl 3-amino-3-(thiophen-3-yl)propanoate C₉H₁₃NO₂S 211.27 2.1 Low Increased lipophilicity; stable under acidic conditions
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate C₁₂H₁₇NO₃ 223.27 1.8 High Enhanced solubility via methoxy group
Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate C₁₁H₁₃NO₂FBr 290.13 2.5 Very Low Halogens improve metabolic stability

<sup>a</sup> Predicted using ChemAxon software.

Commercial Availability and Regulatory Status

  • This compound: Available as a hydrochloride salt (CAS 167834-28-8) from CymitQuimica, though currently discontinued .
  • Phenyl Derivatives : Widely supplied by ECHEMI and AldrichCPR, with certifications for pharmaceutical use (e.g., COA, MSDS) .

Q & A

What are the recommended synthetic routes for ethyl 3-amino-3-(furan-3-yl)propanoate, and how can reaction conditions be optimized?

Basic Research Question
A practical approach involves a Michael addition or condensation reaction between furan-3-carbaldehyde and ethyl β-aminopropanoate derivatives. Optimization includes:

  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance enantioselectivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates.
  • Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

For advanced optimization, computational reaction path searches (e.g., quantum chemical calculations) can predict transition states and identify energy barriers, reducing trial-and-error experimentation .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

TechniqueTarget Functional GroupsKey Signals
¹H/¹³C NMR Amino (–NH₂), furan ring, esterδ 1.2–1.4 ppm (ester CH₃), δ 6.2–7.4 ppm (furan protons)
IR Spectroscopy Ester carbonyl (C=O), amino (N–H)~1730 cm⁻¹ (C=O), ~3350 cm⁻¹ (N–H stretch)
GC/MS Molecular ion, fragmentationm/z 169 (M⁺), furan-related fragments

High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while X-ray crystallography resolves stereochemistry in crystalline derivatives.

How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations can:

  • Map potential energy surfaces for reactions like nucleophilic substitutions or cyclizations .
  • Predict regioselectivity in furan ring modifications (e.g., electrophilic aromatic substitution) .
  • Simulate solvent effects using COSMO-RS models to optimize solvation free energy.

For example, transition state analysis of ester hydrolysis reveals activation energies, guiding pH and temperature adjustments .

What strategies resolve discrepancies in experimental data regarding the compound’s stability under varying pH conditions?

Advanced Research Question
Contradictory stability data may arise from:

  • pH-dependent degradation pathways : Use HPLC-MS to identify degradation products (e.g., hydrolysis to 3-amino-3-(furan-3-yl)propanoic acid) .
  • Factorial design experiments : Vary pH (2–12), temperature (25–60°C), and ionic strength to isolate dominant degradation factors .
  • Kinetic modeling : Apply pseudo-first-order kinetics to quantify degradation rates and validate via Arrhenius plots.

What are the key considerations for designing a catalytic system to enhance enantiomeric purity?

Intermediate Research Question
To achieve >95% enantiomeric excess (ee):

  • Chiral catalysts : Use BINOL-derived phosphoric acids or Ru-based complexes for asymmetric induction .
  • Solvent polarity : Low-polarity solvents (toluene) favor stereoselective interactions.
  • Substrate-to-catalyst ratio : Optimize to 100:1 to minimize racemization.

In situ monitoring via chiral HPLC ensures real-time ee tracking .

How should researchers handle and store this compound to prevent degradation?

Intermediate Research Question
Critical protocols include:

  • Storage : Inert atmosphere (N₂/Ar), desiccated at –20°C to prevent hydrolysis .
  • Handling : Use gloveboxes for moisture-sensitive reactions; avoid prolonged light exposure (use amber vials) .
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) per ICH guidelines.

What in silico methods are validated for predicting metabolic pathways in biological systems?

Advanced Research Question
Molecular docking and ADMET prediction tools (e.g., SwissADME):

  • Predict cytochrome P450-mediated oxidation sites on the furan ring .
  • Simulate phase II metabolism (e.g., glucuronidation of the amino group).
  • Validate with in vitro hepatocyte assays to cross-check computational results.

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